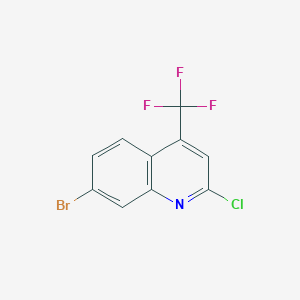

7-bromo-2-chloro-4-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-chloro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(10(13,14)15)4-9(12)16-8(6)3-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIHZSGFGHVKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C=C2C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251786 | |

| Record name | 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847900-74-7 | |

| Record name | 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847900-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Bromo 2 Chloro 4 Trifluoromethyl Quinoline

Historical Development of Quinoline (B57606) Synthesis Relevant to Halogenated Trifluoromethyl Derivatives

The foundational methods for quinoline synthesis, developed over a century ago, have been adapted and modified to accommodate the introduction of various functional groups, including halogens and trifluoromethyl moieties. These classical reactions provide the fundamental strategies for constructing the bicyclic quinoline system.

Classical Cyclization Reactions

The Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net For the synthesis of a 7-bromo-4-(trifluoromethyl)quinoline derivative, a potential analogue of the Pfitzinger reaction would involve a 5-bromoisatin (B120047) as the starting material. The general mechanism proceeds through the hydrolysis of the isatin to a keto-acid, which then reacts with a carbonyl compound containing a trifluoromethyl group to form an imine. Subsequent cyclization and dehydration yield the substituted quinoline-4-carboxylic acid. wikipedia.org While the direct synthesis of 7-bromo-2-chloro-4-(trifluoromethyl)quinoline via a standard Pfitzinger reaction is not typical due to the formation of a carboxylic acid at the 4-position, modifications of this reaction could potentially be employed to introduce the desired substituents.

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net To synthesize a quinoline with the substitution pattern of this compound, significant modifications to the traditional Skraup reaction would be necessary. A plausible starting material would be 3-bromoaniline (B18343). The glycerol is dehydrated in situ by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline (B41778). iipseries.org Subsequent cyclization and oxidation would lead to the formation of the quinoline ring. iipseries.org Introducing the 2-chloro and 4-trifluoromethyl groups would likely require the use of a substituted acrolein or a vinyl ketone in place of glycerol. researchgate.net For instance, a β-trifluoromethyl-α,β-unsaturated carbonyl compound could potentially lead to the desired 4-(trifluoromethyl)quinoline (B1586426). The 2-chloro substituent would likely need to be introduced in a separate step after the formation of the quinoline core.

| Reaction | Key Reactants | Conditions | Product Type |

| Skraup Synthesis | Aromatic amine, Glycerol | Sulfuric acid, Oxidizing agent | Substituted quinolines |

| Doebner-von Miller | Aromatic amine, α,β-Unsaturated carbonyl | Acid catalyst | 2,4-Disubstituted quinolines |

The Friedländer synthesis offers a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org To synthesize this compound, a potential Friedländer approach would involve the reaction of 2-amino-4-bromobenzaldehyde (B1289445) with a ketone containing a chloromethyl and a trifluoromethyl group, such as 1-chloro-3,3,3-trifluoropropan-2-one. The reaction is typically catalyzed by acids or bases. nih.gov The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org This method is advantageous as it can directly introduce the desired substituents at the 2- and 4-positions. Various catalysts, including Lewis acids and solid-supported catalysts like Amberlyst-15, have been employed to improve the efficiency of the Friedländer reaction. nih.gov

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org For the target compound, this would necessitate the use of 3-bromoaniline and a β-diketone bearing a chloromethyl and a trifluoromethyl group. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

The Doebner-von Miller reaction is another versatile method that utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ. wikipedia.org This reaction could potentially be adapted to synthesize the desired quinoline by reacting 3-bromoaniline with an appropriately substituted α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by strong acids. wikipedia.org

| Reaction | Starting Materials | Key Intermediate | Product |

| Combes Synthesis | Aniline, β-Diketone | Schiff Base | 2,4-Disubstituted Quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Michael Adduct | Substituted Quinoline |

Modern Approaches and Catalytic Methods

In recent years, modern synthetic methods have focused on the development of more efficient and environmentally friendly catalytic systems for quinoline synthesis. These approaches often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Transition-metal-catalyzed reactions, particularly those involving palladium, have been utilized for the synthesis of functionalized quinolines. mdpi.com For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been shown to tolerate a range of substrates, including those with electron-withdrawing groups like trifluoromethyl. mdpi.com

Furthermore, the use of solid acid catalysts, such as Nafion NR50, under microwave irradiation has been reported for the Friedländer synthesis, providing an environmentally benign approach. mdpi.com Superacidic conditions, using trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA), have also been employed for the efficient construction of polysubstituted quinoline scaffolds from vinylogous imines. mdpi.com

Nanocatalysts are also emerging as a promising alternative for quinoline synthesis, offering high efficiency and recyclability. acs.orgnih.gov For example, magnetic iron oxide nanoparticles have been used to catalyze the synthesis of quinoline derivatives. acs.org These modern catalytic methods provide powerful tools for the synthesis of complex quinoline structures like this compound.

Precursor Design and Strategic Functionalization for the Quinoline Core

The construction of the 7-bromo-4-(trifluoromethyl)quinoline core relies on the selection of precursors that contain the necessary functionalities arranged for efficient cyclization. The primary strategy involves the condensation of a suitably substituted aniline with a β-ketoester bearing a trifluoromethyl group.

To introduce the bromine atom at the 7-position of the quinoline ring, 3-bromoaniline is a commonly employed starting material. doi.org The reaction of a meta-substituted aniline in quinoline synthesis can theoretically lead to two isomeric products: the 7-substituted and the 5-substituted quinoline. In the case of the synthesis of the 4-(trifluoromethyl)-2-quinolinol precursor, the interaction of 3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate results in a mixture of 7-bromo-4-(trifluoromethyl)-2-quinolinol and its 5-bromo isomer. doi.org Experimental findings have shown that this reaction yields the desired 7-bromo isomer as the major product in an 11:1 ratio over the 5-bromo isomer, as determined by NMR analysis. doi.org This regioselectivity is a critical aspect of the precursor design for the target molecule.

The trifluoromethyl group at the 4-position is installed using a specialized precursor, typically a trifluoromethyl β-ketoester. Ethyl 4,4,4-trifluoroacetoacetate is the key reagent that reacts with the halogenated aniline to form the quinoline ring. doi.org This molecule provides carbons 2, 3, and 4 of the quinoline core, along with the attached trifluoromethyl group. Trifluoromethyl ketones and their derivatives are valuable building blocks in organic synthesis, often used to impart unique electronic and pharmacokinetic properties to target molecules. beilstein-journals.orgnih.gov The electrophilic nature of the carbonyl carbons in ethyl 4,4,4-trifluoroacetoacetate facilitates the initial condensation reaction with the nucleophilic aniline.

Direct Synthesis and Derivatization Routes for this compound

Following the strategic selection of precursors, the core quinoline structure is assembled via cyclocondensation reactions. The resulting quinolinol intermediate is then chlorinated to yield the final target compound.

The formation of the quinoline ring from an aniline and a β-ketoester is a classic cyclocondensation process. The initial reaction typically forms an enamine or β-anilino crotonate intermediate, which then undergoes an intramolecular cyclization onto the aromatic ring, followed by dehydration to form the quinolinol. The choice of catalyst and reaction conditions is crucial for maximizing the yield and regioselectivity of this transformation.

Modern synthetic organic chemistry has seen the development of efficient protocols for quinoline synthesis using chlorotrimethylsilane (B32843) (TMSCl). semanticscholar.org These methods often proceed via cascade cyclization mechanisms and can offer advantages such as mild reaction conditions and high yields. semanticscholar.org TMSCl can act as a promoter or a Lewis acid catalyst, and in some transformations, it also serves as the chloride source for the final product. rsc.orgrsc.org For instance, a novel strategy for the synthesis of 4-chloro quinolines has been developed via the TMSCl-mediated cascade cyclization of easily prepared ortho-propynol phenyl azides. rsc.org Another approach involves the TMSCl-promoted cyclization of arylimines with enolizable aldehydes. semanticscholar.org While these TMSCl-mediated methods are powerful tools for constructing the quinoline core, the specific synthesis of 7-bromo-4-(trifluoromethyl)-2-quinolinol from 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate typically employs classical acid catalysis.

A well-established and effective method for achieving the cyclization of the intermediate formed from the aniline and β-ketoester is the use of a strong acid catalyst, such as concentrated sulfuric acid. This technique is analogous to the Conrad-Limpach and Knorr quinoline syntheses. The acid promotes the intramolecular electrophilic aromatic substitution reaction, where the enamine intermediate attacks the aniline ring to close the second ring of the quinoline system. An analogous procedure demonstrates this principle, where the cyclization of 3-bromo-2-benzoylacetanilide to 7-bromo-4-phenyl-2-quinolinol is effectively carried out in sulfuric acid at 100 °C. doi.org This step is followed by the conversion of the resulting mixture of 7- and 5-bromo-4-trifluoromethyl-2-quinolinols to the corresponding 2-chloro derivatives, which can then be separated by flash column chromatography to isolate the pure this compound. doi.org

Data Tables

Table 1: Precursors for the Synthesis of the Quinoline Core

| Precursor Name | Structure | Role in Synthesis |

|---|---|---|

| 3-Bromoaniline | Source of the benzene (B151609) ring and the bromine at the 7-position. |

Table 2: Key Synthetic Transformation

| Reaction Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | 3-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate, Acid catalyst (e.g., H₂SO₄) | 7-Bromo-4-(trifluoromethyl)quinolin-2-ol (major) and 5-Bromo-4-(trifluoromethyl)quinolin-2-ol (minor) | Mixture (11:1 ratio) | doi.org |

Regioselective Halogenation and Trifluoromethylation

Regioselectivity is a critical aspect of synthesizing polysubstituted quinolines, ensuring that substituents are introduced at specific positions on the quinoline ring.

Bromination of Quinoline Intermediates

The introduction of a bromine atom at the C7 position of the quinoline core is a key step. The reactivity of substituted 2-methylquinolin-4(1H)-ones in bromination reactions is influenced by the nature of the substituent at the C3 position. Depending on this substituent, bromination can occur at the C2-methyl group or at positions C3 and C6 of the heterocyclic ring. chdu.edu.ua For fluorinated quinolin-2(1H)-ones, bromination with a KBrO3/HBr system demonstrates that if the C6 position is unsubstituted by fluorine, a bromine atom is introduced at either the C3 or C6 position. nsc.ru Further bromination leads to a 3,6-dibromo product. nsc.ru If the C6 position already contains a fluorine atom, the initial bromination occurs at the C3 position. nsc.ru Subsequent bromination then proceeds at either the C5 or C8 position, depending on the location of the fluorine atoms. nsc.ru

A general method for the regioselective bromination of aromatic amines involves treatment with n-butyllithium followed by trimethyltin (B158744) chloride to form a tin amide in situ. nih.gov Subsequent reaction with bromine and a fluoride (B91410) workup yields the p-bromoaniline derivative with high selectivity and no formation of dibrominated products. nih.gov

Introduction of Trifluoromethyl Group at Specific Positions

The trifluoromethyl (CF3) group is a crucial functional group in many pharmaceutical and agrochemical compounds due to its ability to enhance properties like metabolic stability and lipophilicity. researchgate.netwikipedia.org The synthesis of trifluoromethylated quinolines can be achieved through various methods, including the annulation of trifluoromethyl building blocks. researchgate.net For instance, the condensation of α,β‐unsaturated trifluoromethyl ketones with anilines can produce 2-trifluoromethyl quinolines. researchgate.net

Another approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones. rsc.org Subsequent reduction of the nitro group promotes intramolecular cyclization to yield 2-CF3-3-arylquinolines. rsc.org The trifluoromethyl group can also be introduced using reagents like trifluoromethanesulfonyl chloride in the presence of a photoredox catalyst at room temperature. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to functionalized quinolines.

Suzuki-Miyaura Coupling for Trifluoromethyl Group Incorporation

While direct Suzuki-Miyaura coupling for the incorporation of a trifluoromethyl group is not standard, this reaction is widely used to introduce aryl or other organic groups onto the quinoline scaffold. researchgate.netresearchgate.net For instance, dichlorobis(triphenylphosphine)palladium(II) catalyzes the Suzuki–Miyaura cross-coupling of bromoquinolines with substituted phenylboronic acids to yield the corresponding aryl-quinolines in high yields. researchgate.netresearchgate.net This methodology is crucial for building more complex molecules from halogenated quinoline precursors. The versatility of Suzuki-Miyaura reactions allows for the coupling of various aryl halides with organoboron compounds, making it a key strategy in the synthesis of diverse quinoline derivatives. mdpi.com

Coupling Reactions for Bromine Retention

In synthetic sequences where the bromine atom at the C7 position is intended to be retained for future transformations, the choice of coupling reaction and conditions is critical. Palladium-catalyzed reactions, such as the Heck reaction, are indispensable for C-C bond formation, typically involving an aryl halide and an alkene. nih.gov The strategic placement of a bromine atom provides a reactive site for such coupling reactions, allowing for the introduction of various organic moieties while potentially leaving other positions, like a chloro-substituent, intact for subsequent modifications.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of quinoline derivatives, catalysts such as CuCl2 and FeCl3 have been utilized in solvents like 1,4-dioxane (B91453) at elevated temperatures. researchgate.net The choice of catalyst and solvent system can significantly impact the outcome of the reaction.

In palladium-catalyzed reactions, the selection of the palladium precursor and ligands is crucial. For example, in a sequential nucleophilic addition/amination reaction, PdCl2 was found to be a more efficient precatalyst than Pd(OAc)2, Pd(PPh3)4, or PdCl2(PPh3)4. acs.org The amount of additives, such as water, can also have a profound effect on the reaction yield and selectivity. acs.org

Systematic screening of reaction parameters is a common strategy to identify the optimal conditions. This can involve varying the stoichiometry of reagents, testing different bases, and evaluating a range of temperatures to maximize the yield of the desired product while minimizing the formation of byproducts.

Below is a table summarizing various reaction conditions that can be optimized for quinoline synthesis:

| Parameter | Variable Options | Potential Impact |

| Catalyst | Pd(OAc)2, PdCl2, CuCl2, FeCl3 | Affects reaction rate, selectivity, and yield. |

| Ligand | Xantphos, PPh3 | Influences catalyst stability and reactivity. |

| Solvent | Dioxane, THF, Toluene (B28343), Acetonitrile | Can affect solubility, reaction rate, and pathway. |

| Base | Cs2CO3, K2CO3, NEt3 | Neutralizes acidic byproducts and can influence catalyst activity. |

| Temperature | Room Temperature to Reflux | Impacts reaction kinetics and can control selectivity. |

| Additives | Water, CsOPiv | Can promote or inhibit certain reaction pathways, affecting yield and selectivity. |

Solvent Effects in Synthesis

The choice of solvent plays a critical role in both the initial cyclization and the subsequent chlorination steps of the synthesis of this compound. The solvent can influence reaction rates, yields, and in some cases, the regioselectivity of the cyclization.

For the initial condensation and cyclization of 3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate, high-boiling point, inert solvents are generally preferred. This is because the cyclization step often requires elevated temperatures to proceed efficiently. Solvents such as diphenyl ether, Dowtherm A, or mineral oil are commonly employed in Conrad-Limpach and Gould-Jacobs reactions to achieve the necessary high temperatures for the intramolecular cyclization. researchgate.netasianpubs.org The use of a high-boiling solvent ensures that the reaction mixture remains in the liquid phase at the required temperature, facilitating efficient heat transfer and mixing. The polarity of the solvent can also play a role, although for thermal cyclizations, the primary consideration is often the boiling point.

In the subsequent chlorination of the 7-bromo-4-(trifluoromethyl)-2-quinolinol intermediate, phosphorus oxychloride (POCl3) can serve as both the chlorinating agent and the solvent. nih.gov Using an excess of POCl3 ensures that the reaction goes to completion. However, in some cases, a co-solvent may be used. Inert, high-boiling solvents like toluene or o-dichlorobenzene can be employed to aid in temperature control and to facilitate the work-up process. The use of a co-solvent can also be beneficial when dealing with starting materials that have poor solubility in POCl3 alone.

| Synthetic Step | Solvent Type | Typical Solvents | Primary Function | Anticipated Effect on this compound Synthesis |

|---|---|---|---|---|

| Cyclization (Gould-Jacobs/Conrad-Limpach) | High-boiling, inert | Diphenyl ether, Dowtherm A, Mineral Oil | Enable high reaction temperatures for thermal cyclization | Facilitates efficient formation of the 7-bromo-4-(trifluoromethyl)-2-quinolinol precursor. |

| Chlorination | Reagent as solvent | Phosphorus oxychloride (POCl3) | Acts as both chlorinating agent and solvent | Drives the conversion of the quinolinol to the final 2-chloro product. |

| Chlorination | Inert co-solvent | Toluene, o-dichlorobenzene | Aids in temperature control and improves solubility | Can improve reaction control and facilitate easier work-up. |

Catalyst Selection and Loading

Catalysis is a key factor in the efficient synthesis of the quinoline core. For the initial condensation and cyclization step, both Brønsted and Lewis acids are commonly employed to catalyze the reaction.

In many quinoline syntheses, such as the Combes and Friedländer syntheses, strong acids like sulfuric acid or polyphosphoric acid are used to promote the cyclodehydration step. nih.govquimicaorganica.org For the synthesis of the 7-bromo-4-(trifluoromethyl)-2-quinolinol precursor, an acid catalyst can facilitate both the initial formation of the enamine intermediate from 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate, and the subsequent intramolecular cyclization. The choice of acid and its concentration (loading) can significantly impact the reaction rate and yield. While some thermal cyclizations can proceed without a catalyst, the addition of an acid catalyst often allows for lower reaction temperatures and shorter reaction times.

The catalyst loading is a critical parameter to optimize. A high catalyst loading may lead to unwanted side reactions or decomposition of the starting materials or product. Conversely, a low catalyst loading may result in slow reaction rates and incomplete conversion. Typically, catalytic amounts, ranging from substoichiometric to stoichiometric, are used depending on the specific acid and substrates.

The chlorination of the 7-bromo-4-(trifluoromethyl)-2-quinolinol with phosphorus oxychloride is generally not a catalytic reaction. POCl3 is used in stoichiometric excess to ensure complete conversion of the hydroxyl group to the chloride. However, in some related Vilsmeier-Haack type reactions, additives can be used to facilitate the reaction, though this is not standard practice for simple quinolinone chlorinations. doi.org

| Catalyst Type | Examples | Role in the Reaction | Typical Loading |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Promotes both the initial condensation and the subsequent cyclodehydration. | Catalytic to stoichiometric amounts. |

| Lewis Acid | Zinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃) | Can facilitate the cyclization by coordinating to carbonyl oxygen, increasing its electrophilicity. | Catalytic amounts (e.g., 5-20 mol%). |

Temperature and Pressure Considerations

Temperature is a critical parameter in both the cyclization and chlorination stages of the synthesis of this compound. The reaction pressure is generally less critical and is typically atmospheric pressure, although in some high-temperature reactions, a sealed vessel may be used to prevent the loss of volatile reactants or solvents.

The thermal cyclization to form the 7-bromo-4-(trifluoromethyl)-2-quinolinol precursor often requires high temperatures, typically in the range of 150-250 °C. asianpubs.org The exact temperature will depend on the specific substrates and the presence or absence of a catalyst. The high temperature is necessary to overcome the activation energy barrier for the intramolecular cyclization. Careful control of the temperature is important to ensure complete cyclization while minimizing thermal decomposition of the reactants and products. Microwave-assisted heating has been shown to be effective in reducing reaction times for Gould-Jacobs reactions, a related quinoline synthesis. researchgate.netasianpubs.org

The chlorination of the quinolinol intermediate with phosphorus oxychloride also requires elevated temperatures, typically refluxing in POCl3 (boiling point ~107 °C). nih.gov Heating is necessary to drive the reaction to completion. The reaction time at reflux can vary depending on the reactivity of the substrate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal heating time.

Under standard laboratory conditions, these reactions are typically carried out at atmospheric pressure. The use of elevated pressure is not common for these types of transformations unless volatile reactants are used at temperatures above their boiling points.

| Synthetic Step | Parameter | Typical Range/Value | Rationale |

|---|---|---|---|

| Cyclization | Temperature | 150 - 250 °C | To provide sufficient energy for intramolecular cyclization. |

| Pressure | Atmospheric | Elevated pressure is generally not required. | |

| Chlorination | Temperature | Reflux (e.g., ~107 °C in POCl₃) | To ensure complete conversion of the hydroxyl group to chloride. |

| Pressure | Atmospheric | Standard atmospheric pressure is sufficient. |

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. mdpi.com The synthesis of this compound is a good candidate for adaptation to a continuous flow process, particularly given the use of hazardous reagents like POCl3 and the high temperatures required for cyclization.

A hypothetical continuous flow setup for the synthesis of this compound could involve a multi-stage system. In the first stage, a solution of 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate in a high-boiling solvent, potentially with an acid catalyst, would be pumped through a heated reactor coil. The residence time and temperature of the coil would be precisely controlled to ensure complete cyclization to the 7-bromo-4-(trifluoromethyl)-2-quinolinol intermediate.

The output from the first reactor could then be mixed with a stream of phosphorus oxychloride in a second reactor coil, also heated to the appropriate temperature for chlorination. The use of a flow system allows for the safe handling of POCl3 and precise control over the reaction time. The product stream emerging from the second reactor would then be subjected to an in-line work-up, such as quenching with a basic solution and liquid-liquid extraction, to isolate the crude product. Further purification could be achieved using in-line purification techniques like continuous chromatography.

The development of a continuous flow process for the synthesis of the antimalarial drug hydroxychloroquine, which has a 7-chloroquinoline (B30040) core, demonstrates the feasibility of applying this technology to the production of complex quinoline derivatives. nih.govresearchgate.net Such a process for this compound could lead to a more efficient, safer, and scalable manufacturing process.

| Process Step | Reactor Type | Key Parameters to Control | Potential Advantages |

|---|---|---|---|

| Cyclization | Heated Coil Reactor | Temperature, Residence Time, Reagent Concentration | Precise temperature control, improved safety at high temperatures. |

| Chlorination | Heated Coil Reactor | Temperature, Residence Time, Stoichiometry of POCl₃ | Safe handling of hazardous reagents, rapid and efficient reaction. |

| Work-up/Purification | Liquid-Liquid Extractor, Continuous Chromatography | Flow rates of aqueous and organic phases, solvent gradients | Automated and integrated purification, reduced waste. |

Chemical Reactivity and Transformations of 7 Bromo 2 Chloro 4 Trifluoromethyl Quinoline

Nucleophilic Substitution Reactions of Halogen Substituents

The presence of two distinct halogen atoms, bromine at the C7 position and chlorine at the C2 position, on the quinoline (B57606) ring of 7-bromo-2-chloro-4-(trifluoromethyl)quinoline, provides opportunities for selective nucleophilic substitution reactions. The electronic properties of the quinoline ring system, influenced by the nitrogen heteroatom and the trifluoromethyl group, play a crucial role in the reactivity of these halogen substituents.

Replacement of Bromine

The bromine atom at the 7-position of the quinoline ring is susceptible to replacement through various palladium-catalyzed cross-coupling reactions. These transformations are invaluable for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

One of the most prominent reactions for the substitution of the 7-bromo group is the Suzuki-Miyaura coupling. rsc.orgyonedalabs.com This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For instance, in a related 6-bromo-2-chloroquinoline, Suzuki coupling has been shown to occur selectively at the 6-bromo position, highlighting the reactivity of the bromo-substituted carbon on the benzene (B151609) ring of the quinoline system. rsc.org This selectivity suggests that the 7-bromo position in this compound would readily participate in such coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the 7-bromoquinoline (B152726) with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. This method provides a direct route to 7-aminoquinoline (B1265446) derivatives, which are important scaffolds in medicinal chemistry. The general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides suggests its feasibility for the functionalization of the 7-bromo position of the target molecule. acsgcipr.orglibretexts.org

| Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Aryl/alkyl-2-chloro-4-(trifluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 7-(Amino)-2-chloro-4-(trifluoromethyl)quinoline |

Replacement of Chlorine

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the trifluoromethyl group at the 4-position. This heightened electrophilicity at the C2 position makes it a prime site for reaction with various nucleophiles.

The synthesis of this compound itself paves the way for subsequent nucleophilic displacement of the 2-chloro group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position. For example, reaction with a primary or secondary amine would yield the corresponding 2-amino-7-bromo-4-(trifluoromethyl)quinoline derivative. Similarly, treatment with an alcohol in the presence of a base would lead to the formation of a 2-alkoxy derivative.

| Nucleophile | Reagent | Product Type |

| Amine | R¹R²NH | 2-(R¹R²-amino)-7-bromo-4-(trifluoromethyl)quinoline |

| Alcohol | R-OH, Base | 2-(R-oxy)-7-bromo-4-(trifluoromethyl)quinoline |

| Thiol | R-SH, Base | 2-(R-thio)-7-bromo-4-(trifluoromethyl)quinoline |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is a key reaction for introducing a variety of functional groups. In the case of quinoline, electrophilic attack generally occurs on the electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring. The preferred positions for substitution are C5 and C8, as the carbocation intermediates formed by attack at these positions are more stable. stackexchange.com

For this compound, the outcome of an electrophilic aromatic substitution reaction will be governed by the directing effects of the existing substituents. The bromine at C7 is a deactivating but ortho-, para-directing group. The chlorine at C2 and the trifluoromethyl group at C4 are both strongly deactivating and meta-directing with respect to the pyridine ring. libretexts.org

Considering these directing effects, electrophilic attack is most likely to occur at the C5 or C8 positions of the benzene ring. The bromo group at C7 will direct incoming electrophiles to the C6 and C8 positions. The combined deactivating nature of all three substituents will likely necessitate harsh reaction conditions for electrophilic substitution to occur. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro and 8-nitro derivatives, with the precise ratio depending on the subtle interplay of electronic and steric factors. Similarly, sulfonation with fuming sulfuric acid would also be expected to favor substitution at the 5- and 8-positions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline and 8-Nitro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Oxidation and Reduction Pathways

The quinoline core of this compound can undergo both oxidation and reduction reactions, leading to the formation of N-oxides and dihydroquinoline derivatives, respectively. These transformations provide access to compounds with altered electronic properties and biological activities.

Quinoline N-Oxide Formation

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. mdpi.comnih.govrsc.org The presence of multiple electron-withdrawing groups (chloro and trifluoromethyl) on the quinoline ring of the target compound makes the nitrogen atom less nucleophilic and therefore more difficult to oxidize. Harsher reaction conditions, such as higher temperatures or the use of stronger oxidizing agents, may be required to achieve the desired N-oxidation. clockss.org The resulting this compound N-oxide is a valuable intermediate for further functionalization, as the N-oxide group can activate the C2 and C4 positions towards nucleophilic attack.

| Oxidizing Agent | Typical Conditions | Product |

| m-CPBA | Inert solvent (e.g., CH₂Cl₂) | This compound N-oxide |

| H₂O₂ / Acetic Acid | Heat | This compound N-oxide |

Dihydroquinoline Derivative Generation

The pyridine ring of the quinoline system can be selectively reduced to afford dihydroquinoline derivatives. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of hydride reducing agents.

Catalytic hydrogenation over a noble metal catalyst, such as palladium or platinum, is a common method for the reduction of the quinoline ring. The specific product, either a 1,2-dihydroquinoline (B8789712) or a 1,2,3,4-tetrahydroquinoline, can often be controlled by the choice of catalyst, solvent, and reaction conditions. researchgate.net

Alternatively, hydride reducing agents like sodium borohydride (B1222165) can be used, often in the presence of an activating agent, to achieve the reduction. nih.gov The electron-withdrawing substituents on the quinoline ring of this compound would facilitate this reduction by making the pyridine ring more susceptible to hydride attack. The resulting dihydroquinoline derivatives are important building blocks in organic synthesis and can exhibit interesting biological properties.

| Reduction Method | Reagents and Conditions | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Dihydro- or Tetrahydro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline |

| Hydride Reduction | NaBH₄, Solvent (e.g., EtOH) | Dihydro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline |

Carbon-Carbon Bond Forming Reactions

The dihalogenated nature of this compound makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the C7 position.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. wikipedia.orgorganic-chemistry.org In the case of this compound, the reaction with various aryl or heteroaryl boronic acids is expected to proceed selectively at the more reactive C7-Br bond. This regioselectivity is a common feature in the cross-coupling of dihaloheterocycles containing different halogens. rsc.org

The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for coupling of less reactive chlorides. biointerfaceresearch.comnih.gov A base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is essential for the activation of the boronic acid. The choice of solvent can range from ethereal solvents like dioxane and THF to polar aprotic solvents like DMF, often with the addition of water.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Chloro-7-phenyl-4-(trifluoromethyl)quinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Chloro-7-(4-methoxyphenyl)-4-(trifluoromethyl)quinoline |

| 3 | Pyridin-3-ylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane (B91453) | 2-Chloro-7-(pyridin-3-yl)-4-(trifluoromethyl)quinoline |

Further functionalization at the C2-Cl position could potentially be achieved under more forcing conditions or by using catalyst systems specifically designed for the activation of aryl chlorides.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to occur preferentially at the C7-Br bond.

Standard conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Alkyne (R-C≡CH) | Catalyst System | Base | Solvent | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-Chloro-7-(phenylethynyl)-4-(trifluoromethyl)quinoline |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 7-((Trimethylsilyl)ethynyl)-2-chloro-4-(trifluoromethyl)quinoline |

| 3 | Propargyl alcohol | Pd(OAc)₂, PPh₃, CuI | Et₃N | Acetonitrile | (2-Chloro-4-(trifluoromethyl)quinolin-7-yl)prop-2-yn-1-ol |

The resulting alkynylated quinolines are versatile intermediates for further transformations, such as cyclization reactions or the introduction of other functional groups.

Ullmann-Type Coupling Reactions

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.org Modern variations, often referred to as Ullmann-type reactions, encompass a broader range of transformations, including the formation of C-N, C-O, and C-S bonds, and can be catalyzed by copper or palladium. nih.govorganic-chemistry.org For carbon-carbon bond formation, the traditional high-temperature conditions with copper powder have been largely supplanted by milder, ligand-assisted protocols.

In the context of this compound, an Ullmann-type homocoupling could potentially be induced to form a diquinolinyl species, though controlling selectivity in a heterocoupling with another aryl halide would be challenging. More commonly, Ullmann-type conditions are employed for the formation of carbon-heteroatom bonds.

Functional Group Interconversions on the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is generally very stable and not readily susceptible to functional group interconversions under standard laboratory conditions. Its high stability is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals. Transformations of the -CF₃ group typically require harsh conditions and are not as straightforward as interconversions of other functional groups. Therefore, for this compound, functional group interconversions targeting the trifluoromethyl moiety are not considered a primary pathway for synthetic diversification without breaking the specified exclusions.

Metalation Strategies for Further Functionalization

Direct metalation of the quinoline ring, followed by quenching with an electrophile, is a powerful strategy for introducing substituents at specific positions. The regioselectivity of metalation is governed by the electronic and steric effects of the existing substituents. For this compound, the electron-withdrawing nature of the chloro, bromo, and trifluoromethyl groups, as well as the nitrogen atom in the ring, will influence the acidity of the C-H bonds.

Directed ortho-metalation (DoM) is a common strategy where a metal-directing group guides deprotonation to an adjacent position. In this molecule, the nitrogen atom could direct metalation to the C8 position. However, the presence of the bulky trifluoromethyl group at C4 might sterically hinder this approach.

Halogen-metal exchange is another viable strategy. Treatment with a strong base like n-butyllithium or a Grignard reagent could lead to exchange at the more reactive C7-Br position, generating a nucleophilic quinolinyl species. This organometallic intermediate can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C7 position. The use of mixed lithium-magnesium reagents has been shown to be effective for the functionalization of other chloroquinolines. durham.ac.uk

Table 3: Potential Products from Metalation-Functionalization at C7

| Entry | Metalating Agent | Electrophile | Expected Product at C7 |

| 1 | n-BuLi | Benzaldehyde | (2-Chloro-4-(trifluoromethyl)quinolin-7-yl)(phenyl)methanol |

| 2 | i-PrMgCl·LiCl | CO₂ | 2-Chloro-4-(trifluoromethyl)quinoline-7-carboxylic acid |

| 3 | TMPMgCl·LiCl | I₂ | 2-Chloro-7-iodo-4-(trifluoromethyl)quinoline |

Careful control of reaction conditions, particularly temperature, would be crucial to avoid side reactions, such as attack at the C2 or C4 positions.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the 7-bromo-2-chloro-4-(trifluoromethyl)quinoline molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the quinoline (B57606) core. The electron-withdrawing nature of the chloro, bromo, and trifluoromethyl substituents significantly influences the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum (typically δ 7.5–9.0 ppm).

The anticipated signals for the aromatic protons are:

H-3: This proton is located on the pyridine (B92270) ring, adjacent to the electron-withdrawing trifluoromethyl group at C-4 and the chloro group at C-2. This environment would likely make it a singlet and one of the most downfield signals.

H-5: This proton is on the benzene (B151609) ring and is expected to appear as a doublet, coupled to H-6. Its chemical shift is influenced by the proximity to the trifluoromethyl group.

H-6: This proton would appear as a doublet of doublets, resulting from coupling to both H-5 and H-8.

H-8: Situated between the nitrogen atom and the bromine atom at C-7, this proton is expected to be a doublet, coupled to H-6. In similar bromoquinoline structures, this proton often shows a distinct chemical shift. researchgate.net

The precise chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position on the quinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~8.0 - 8.4 | Singlet (s) | N/A |

| H-5 | ~8.2 - 8.5 | Doublet (d) | JH5-H6 ≈ 8.5 - 9.0 |

| H-6 | ~7.8 - 8.1 | Doublet of Doublets (dd) | JH6-H5 ≈ 8.5 - 9.0, JH6-H8 ≈ 1.5 - 2.0 |

| H-8 | ~8.3 - 8.6 | Doublet (d) | JH8-H6 ≈ 1.5 - 2.0 |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, ten signals are expected for the quinoline skeleton, plus one for the trifluoromethyl carbon.

Key features of the predicted spectrum include:

Trifluoromethyl Carbon (CF₃): This carbon signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). This coupling constant is typically large, around 275 Hz, and the signal appears around δ 123 ppm. beilstein-archives.org

Carbons bonded to Halogens (C-2 and C-7): The carbons directly attached to the chlorine (C-2) and bromine (C-7) atoms will have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.

Quaternary Carbons: The spectrum will show several signals for quaternary carbons (C-4, C-4a, C-8a) which will typically have lower intensities compared to the protonated carbons. The carbon at the C-4 position, bonded to the CF₃ group, will also exhibit coupling to the fluorine atoms (²JC-F), appearing as a quartet with a smaller coupling constant. beilstein-journals.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~150 - 154 | Singlet |

| C-3 | ~118 - 122 | Singlet |

| C-4 | ~135 - 139 | Quartet (q) |

| C-4a | ~148 - 152 | Singlet |

| C-5 | ~128 - 132 | Singlet |

| C-6 | ~130 - 134 | Singlet |

| C-7 | ~120 - 124 | Singlet |

| C-8 | ~125 - 129 | Singlet |

| C-8a | ~145 - 149 | Singlet |

| CF₃ | ~122 - 125 | Quartet (q) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single, sharp signal. beilstein-journals.org This singlet arises because the three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. For similar 4-(trifluoromethyl)quinoline (B1586426) structures, this signal typically appears in the range of δ -61 to -63 ppm. beilstein-archives.orgbeilstein-journals.org This analysis provides direct confirmation of the presence and electronic environment of the trifluoromethyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure through its characteristic vibrational modes. nih.gov

The key expected vibrational bands for this compound are:

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.

Aromatic C=C and C=N Stretching: The quinoline ring system will display a series of bands in the 1620-1450 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic framework.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C-Cl and C-Br Stretching: The vibrations for the carbon-chlorine and carbon-bromine bonds occur at lower frequencies. The C-Cl stretch is typically found in the 850-550 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, usually between 680-515 cm⁻¹. researchgate.net

Theoretical DFT calculations on similar halogenated quinolines have been used to assign vibrational modes with high accuracy. nih.goviosrjournals.orgnih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium to Strong |

| C-F Stretch (asymmetric & symmetric) | 1350 - 1100 | Very Strong |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

| C-Br Stretch | 680 - 515 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core is a chromophore that exhibits characteristic π → π* transitions. The absorption bands of the parent quinoline molecule are typically observed around 270 nm, 300 nm, and 313 nm.

The introduction of substituents onto the quinoline ring alters the electronic structure and thus the absorption spectrum. The bromo, chloro, and trifluoromethyl groups are all expected to influence the position and intensity of these bands. Electron-withdrawing groups like trifluoromethyl often cause a bathochromic (red) shift in the absorption maxima. researchgate.net Studies on other substituted quinolines confirm that various functional groups significantly modulate the UV-Vis absorption profile, making it a useful tool for characterizing the electronic nature of the substituted aromatic system. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₄BrClF₃N), the exact molecular weight can be calculated with high precision.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This combination results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with predictable relative intensities, confirming the presence of one bromine and one chlorine atom. docbrown.info

Common fragmentation pathways would likely involve the loss of the halogen atoms or the trifluoromethyl group:

Loss of a chlorine radical ([M-Cl]⁺)

Loss of a bromine radical ([M-Br]⁺)

Loss of a trifluoromethyl radical ([M-CF₃]⁺)

Subsequent fragmentation of the quinoline ring system under high-energy conditions.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with very high accuracy, providing definitive confirmation of the chemical formula.

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. However, a comprehensive search of crystallographic databases and the scientific literature did not yield any specific reports on the single-crystal X-ray structure of this compound.

While crystallographic data for this specific compound is not publicly available, analysis of closely related quinoline derivatives can offer insights into the expected molecular geometry. For instance, studies on other substituted quinolines reveal a planar bicyclic ring system. It is anticipated that this compound would also exhibit a largely planar quinoline core. The bond lengths and angles would be influenced by the electronic effects of the bromo, chloro, and trifluoromethyl substituents.

Without experimental crystallographic data, key parameters such as unit cell dimensions, space group, and precise atomic coordinates for this compound remain undetermined.

Computational and Theoretical Investigations of 7 Bromo 2 Chloro 4 Trifluoromethyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are particularly well-suited for studying substituted quinolines, providing deep insights into their behavior. Typically, these calculations are performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), which provides a good description of molecular systems.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. For a relatively rigid structure like 7-bromo-2-chloro-4-(trifluoromethyl)quinoline, the quinoline (B57606) core is expected to be nearly planar.

The primary conformational freedom in this molecule arises from the rotation of the trifluoromethyl (-CF₃) group around the C4-C(F₃) bond. DFT calculations would explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) rotamer. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the chosen computational method. For similar quinoline derivatives, DFT calculations have shown excellent agreement with experimental structures.

Table 1: Representative Theoretical Structural Parameters for a Substituted Quinoline Core (Illustrative) Note: This table provides expected values for a quinoline system based on DFT calculations of similar compounds and does not represent verified data for this compound.

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C2-Cl | 1.745 |

| C4-C(F₃) | 1.510 | |

| C7-Br | 1.905 | |

| N1-C2 | 1.315 | |

| C3-C4 | 1.430 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | N1-C2-C3 | 123.5 |

| C3-C4-C(F₃) | 121.0 |

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties, which are fundamental to understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. According to frontier molecular orbital theory, the distribution and energy of these orbitals are key to predicting chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO may be localized more towards the electron-withdrawing trifluoromethyl and chloro groups.

Table 2: Illustrative Frontier Orbital Properties Note: The energy values are hypothetical and serve to illustrate typical results from DFT calculations on halogenated quinolines.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

DFT calculations can quantify the partial charge on each atom in the molecule. Methods like Mulliken population analysis are used to partition the total electron density among the atoms. This analysis reveals the effects of electron-donating and electron-withdrawing substituents on the quinoline framework.

For this compound, the analysis would likely show:

A significant negative charge on the nitrogen atom (N1).

Positive charges on the carbon atoms attached to the electronegative chlorine (C2), bromine (C7), and the trifluoromethyl group (C4).

The fluorine atoms of the -CF₃ group would carry a substantial negative charge, while the carbon of that group would be highly positive.

This charge distribution is crucial for understanding the molecule's dipole moment and its non-covalent interactions.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are run to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of its normal vibrational modes.

The calculated vibrational frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311G level of theory) to improve agreement with experimental spectra. This correlation allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, C-Cl stretching, C-Br stretching, and C-F vibrations of the trifluoromethyl group.

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments (Illustrative) Note: This table shows a selection of expected vibrational modes and frequencies for the molecule. Wavenumbers are hypothetical.

| Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

|---|---|

| 3080 | Aromatic C-H stretch |

| 1610 | Quinoline ring C=C/C=N stretch |

| 1350 | -CF₃ symmetric stretch |

| 1180 | -CF₃ asymmetric stretch |

| 830 | C-Cl stretch |

Nuclear Magnetic Resonance Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become highly reliable for predicting NMR chemical shifts, aiding in spectral assignment and structure verification.

Detailed Research Findings

The prediction of ¹H and ¹³C NMR chemical shifts for this compound is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach is widely implemented in combination with DFT functionals, such as B3LYP or MPW1PW91, and appropriate basis sets (e.g., 6-311+G(2d,p)) to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The accuracy of these predictions allows for the unambiguous assignment of signals in experimentally obtained spectra. For quinoline derivatives, DFT-based calculations have demonstrated high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C nuclei. nih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the chlorine, bromine, and trifluoromethyl groups significantly impacts the chemical shifts of the carbon and hydrogen atoms on the quinoline core. For instance, the carbon atom directly bonded to the highly electronegative trifluoromethyl group (C-4) is expected to show a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling and a significant downfield shift. Similarly, the carbons attached to the halogens (C-2 and C-7) will also be shifted downfield.

The following table presents hypothetical predicted NMR chemical shifts for this compound, as specific computational studies on this molecule are not publicly available. These values are illustrative and based on typical results from DFT/GIAO calculations for similar halogenated and trifluoromethylated aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | - | 152.5 |

| C-3 | 7.85 | 123.0 |

| C-4 | - | 135.8 (q, J ≈ 30 Hz) |

| C-4a | - | 148.0 |

| C-5 | 8.30 | 129.5 |

| C-6 | 7.90 | 130.2 |

| C-7 | - | 120.0 |

| C-8 | 8.50 | 128.8 |

| C-8a | - | 147.5 |

| CF₃ | - | 122.4 (q, J ≈ 275 Hz) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Understanding the electronic properties of a molecule is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating their excited-state properties. science.gov

Detailed Research Findings

TD-DFT calculations are employed to determine the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. These values correlate with the absorption maxima (λ_max) and intensities of bands in an experimental UV-Vis spectrum. The calculations are typically performed on the ground-state optimized geometry of the molecule using a suitable functional, such as CAM-B3LYP, which is known to perform well for electronic spectra calculations. proquest.comnih.gov

For this compound, the electronic transitions are expected to be primarily of the π → π* type, originating from the aromatic quinoline system. The calculations can identify the specific molecular orbitals involved in the most significant transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.gov The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is critical for achieving good agreement between theoretical and experimental spectra, as solvent polarity can influence the energies of the molecular orbitals. researchgate.net

As specific TD-DFT studies for this compound have not been reported, the following table provides an illustrative example of the expected results from such a calculation, based on studies of analogous quinoline derivatives. proquest.com

Table 2: Illustrative TD-DFT Results for Electronic Transitions of this compound in THF

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 325 | 0.45 | HOMO → LUMO | π → π |

| 280 | 0.31 | HOMO-1 → LUMO | π → π |

| 255 | 0.52 | HOMO → LUMO+1 | π → π* |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Detailed Research Findings

The quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.gov Derivatives of quinoline have been investigated as inhibitors for a wide range of biological targets, including protein kinases, DNA gyrase, HIV reverse transcriptase, and proteases. nih.govnih.govresearchgate.net For a novel compound like this compound, molecular docking studies would be a first step in assessing its potential biological activity.

The process involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). A docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity, typically expressed as a docking score or binding energy in kcal/mol. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding site are analyzed to rationalize the binding mode. For example, docking studies on similar quinoline derivatives targeting protein kinases have shown that the quinoline nitrogen atom often forms a crucial hydrogen bond with hinge region residues of the kinase. researchgate.net

The following table provides a hypothetical summary of a molecular docking study of this compound against a protein kinase target, illustrating the type of data generated.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase (e.g., ATM Kinase)

| Parameter | Value | Key Interacting Residues |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 |

|

| Estimated Binding Energy (kcal/mol) | -9.2 | |

| Predicted Ki (nM) | ~150 |

Molecular Dynamics (MD) Simulations to Explore Conformational Flexibility

While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility and stability of the complex over time in a simulated physiological environment. mdpi.com

Detailed Research Findings

An MD simulation begins with the best-docked pose of the ligand-protein complex, which is then solvated in a water box with ions to mimic physiological conditions. The simulation algorithm solves Newton's equations of motion for all atoms in the system over a set period, typically ranging from nanoseconds to microseconds. mdpi.com The resulting trajectory provides detailed information on the stability of the complex and the nature of the intermolecular interactions.

Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.govnih.gov Analysis of hydrogen bonds, water bridges, and non-bonded interaction energies over the simulation time can confirm the persistence of key interactions identified in docking and reveal new, transient interactions that contribute to binding affinity. For quinoline derivatives complexed with enzymes, MD simulations have been used to confirm the stability of the binding pose and validate docking results. nih.govresearchgate.net

The table below presents a summary of potential results from a 100-nanosecond MD simulation of the this compound-protein kinase complex, demonstrating the insights gained from such a study.

Table 4: Representative Results from a 100 ns Molecular Dynamics Simulation

| Analyzed Parameter | Average Value / Observation | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1.8 ± 0.3 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 1.2 ± 0.4 Å | The ligand remains stably bound in the active site. |

| Hydrogen Bond Occupancy (Ligand-Gln189) | 85% | The key hydrogen bond identified in docking is persistent and stable. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Favorable binding free energy confirms a strong interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

Detailed Research Findings

The development of a QSAR model involves several steps: (1) compiling a dataset of compounds with known activities, (2) calculating molecular descriptors that quantify various aspects of their chemical structures (e.g., steric, electronic, hydrophobic properties), and (3) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.gov The model's reliability is assessed through rigorous internal and external validation procedures, using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (q²). mdpi.com

For quinoline derivatives, QSAR models have been successfully developed to predict their antimalarial, anticancer, and antibacterial activities. researchgate.netmdpi.comnih.gov These studies often reveal that descriptors related to hydrophobicity (logP), molecular shape, and electronic properties (e.g., dipole moment) are critical for activity. A QSAR model incorporating this compound would require a dataset of structurally similar quinolines with measured biological activity against a specific target. The model could then identify which structural features—such as the bromine at position 7, the chlorine at position 2, or the trifluoromethyl group at position 4—contribute positively or negatively to the desired activity.

The following table lists some key molecular descriptors for this compound that would be calculated and used in a typical QSAR study.

Table 5: Calculated Molecular Descriptors for this compound Relevant to QSAR Modeling

| Descriptor | Calculated Value | Significance |

|---|---|---|

| Molecular Weight | 324.0 g/mol | Relates to size and diffusion properties. |

| LogP (Hydrophobicity) | 4.85 | Crucial for membrane permeability and hydrophobic interactions. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Indicator of membrane transport properties. |

| Number of H-Bond Acceptors | 1 (N atom) | Potential for hydrogen bonding with target. |

| Dipole Moment | ~2.5 D | Reflects the molecule's overall polarity and electronic distribution. |

Structure Activity Relationship Sar Studies and Mechanism of Action in Biological Systems Focusing on Molecular Interactions

Influence of Halogen and Trifluoromethyl Substituents on Biological Activity

The specific combination of a bromine atom at position 7, a chlorine atom at position 2, and a trifluoromethyl group at position 4 creates a unique electronic and steric profile that significantly influences the molecule's biological activity. nih.govdoi.org Electron-withdrawing groups, such as halogens, can alter the pKa of the quinoline (B57606) nitrogen, affecting the molecule's accumulation in acidic cellular compartments and its interaction with targets like hematin (B1673048) in malarial parasites. researchgate.net

The bromine substituent at the C-7 position of the quinoline ring is a critical determinant of biological efficacy in various contexts. Studies on different quinoline derivatives have consistently highlighted the importance of halogenation at this specific position.

Antiplasmodial Activity : In the realm of antimalarial research, 7-bromo-4-aminoquinolines have demonstrated activity comparable to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov This suggests that a bulky halogen at the 7-position is a key requirement for potent antiplasmodial action. researchgate.net The electron-withdrawing nature of bromine at this position is believed to be crucial for the drug's ability to inhibit β-hematin formation, a critical process in the parasite's lifecycle. researchgate.net

Anticancer Activity : Research into the antiproliferative effects of brominated quinolines has shown that the substitution pattern is vital. Compounds featuring bromine atoms at the C-7 and C-5 positions exhibited significant inhibition of various cancer cell lines. nih.gov The presence of bromine at C-7, in particular, contributes to the compound's cytotoxic potential, a finding that underscores the importance of this specific substitution for developing quinoline-based anticancer agents. nih.gov The introduction of bromine can enhance the molecule's ability to interact with biological targets and can also serve as a synthetic handle for further derivatization. nih.gov